3-(Dimethylamino)propanenitrile

Catalog No.
S602928
CAS No.
1738-25-6
M.F
(CH3)2NCH2CH2CN
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)propanenitrile

CAS Number

1738-25-6

Product Name

3-(Dimethylamino)propanenitrile

IUPAC Name

3-(dimethylamino)propanenitrile

Molecular Formula

(CH3)2NCH2CH2CN

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3

InChI Key

MTPJEFOSTIKRSS-UHFFFAOYSA-N

SMILES

CN(C)CCC#N

Solubility

Miscible (NIOSH, 2016)
Miscible with water, alcohol, and other solvents.
Miscible

Synonyms

3-(Dimethylamino)propanenitrile; 3-(N,N-Dimethylamino)propionitrile; DMAPN; Dimethylaminopropionitrile; N,N-Dimethyl-2-cyanoethylamine; N,N-Dimethylamino-3-propionitrile; NSC 232; β-(Dimethylamino)propionitrile; β-N-Dimethylaminopropionitrile

Canonical SMILES

CN(C)CCC#N

Catalyst in Polymerization:

DMAPN finds application as a catalyst in the polymerization of various monomers, particularly acrylamide and bis-acrylamide. Its role is similar to another commonly used catalyst, Tetramethylethylenediamine (TEMED) []. Both DMAPN and TEMED act by generating free radicals from ammonium persulfate, which subsequently initiate the polymerization process []. This process is crucial in various scientific research fields, including:

  • Gel electrophoresis: Polyacrylamide gels are widely employed in gel electrophoresis, a technique used to separate biomolecules like proteins and DNA based on their size and charge. The controlled polymerization of acrylamide and bis-acrylamide facilitated by DMAPN is essential for creating the gel matrix used in this technique [].
  • Bioconjugation: DMAPN-mediated polymerization plays a role in the synthesis of linker molecules used for bioconjugation. These linkers are employed to attach various functional groups (e.g., fluorophores, drugs) to biomolecules (e.g., antibodies) for research and diagnostic purposes [].

Potential Applications in Other Areas:

While the primary application of DMAPN in research lies in its catalytic role in polymerization, ongoing research explores its potential applications in other areas:

  • Drug discovery and development: Studies are investigating the potential of DMAPN as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors [].
  • Material science: Research is exploring the use of DMAPN in the synthesis of novel materials with desired properties, such as improved conductivity or specific binding capabilities [].

3-(Dimethylamino)propanenitrile, also known as N,N-Dimethyl-3-propionitrile, is an organic compound with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.1463 g/mol. It appears as a colorless liquid with a boiling point of approximately 171-174 °C and a melting point of about -44 °C . The compound is characterized by the presence of a dimethylamino group attached to a propanenitrile backbone, making it structurally significant in various

, primarily due to its functional groups:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield dimethylamine and propionic acid.
  • Reactions with Oxidizing Agents: This compound can react with strong oxidizers, leading to the formation of various nitrogen-containing compounds .

The biological activity of 3-(Dimethylamino)propanenitrile has been noted in various studies. It exhibits potential toxicity when exposed to humans, particularly affecting the central nervous system and urinary tract. Symptoms of overexposure may include:

  • Irritation of the eyes and skin
  • Neurological disorders
  • Urologic disturbances such as urinary incontinence
  • Other systemic effects like nausea and muscle weakness .

Several synthesis methods for 3-(Dimethylamino)propanenitrile have been documented:

  • From Propionitrile: One common method involves reacting propionitrile with dimethylamine under controlled conditions, typically using a catalyst to facilitate the reaction.
  • Reductive Amination: Another approach includes the reductive amination of acrylonitrile with dimethylamine in the presence of reducing agents like sodium borohydride.
  • Alternative Methods: Various synthetic routes have been explored in laboratory settings, often tailored to specific applications or desired yields .

3-(Dimethylamino)propanenitrile finds utility in several industrial applications:

  • Polyurethane Production: It is used as a precursor in the manufacture of polyurethane foams.
  • Chemical Intermediates: This compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Research: It is utilized in laboratories for various research purposes, including studying its reactivity and biological effects .

Interaction studies involving 3-(Dimethylamino)propanenitrile highlight its reactivity profile:

  • With Oxidizers: It reacts vigorously with strong oxidizing agents, which can lead to hazardous situations.
  • Biological Interactions: Studies have indicated that it interacts negatively with biological systems, particularly affecting nerve conduction and causing irritation upon contact .

Several compounds share structural similarities with 3-(Dimethylamino)propanenitrile. Here are some notable examples:

Compound NameFormulaUnique Features
DimethylaminopropionitrileC₅H₁₀N₂Similar structure; used in similar applications.
N,N-DimethylglycineC₄H₉N₂O₂Contains an additional hydroxyl group; less toxic.
N,N-Dimethylaminopropanoic acidC₅H₁₁N₂O₂Carboxylic acid derivative; different reactivity.
3-(Aminomethyl)propanenitrileC₅H₁₁N₃Contains an amino group; different biological activity.

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique properties of 3-(Dimethylamino)propanenitrile within this family.

Physical Description

Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3°C; bp: 171-172°C. Density 0.87 g cm-3 at 20°C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders.
Colorless liquid.

Color/Form

Colorless, mobile fluid
Colorless liquid.

Boiling Point

342 °F at 760 mm Hg (NIOSH, 2016)
173.0 °C
173 °C
342°F

Flash Point

147 °F (NIOSH, 2016)
147 °F CC
147°F

Vapor Density

2.4 (Air= 1)

Density

0.86 at 86 °F (NIOSH, 2016)
0.8705 @ 20 °C
0.86 at 86°F
(86°F): 0.86

Melting Point

-48 °F (NIOSH, 2016)
-44.2 °C
-48°F

UNII

4LX1Y87099

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (65.38%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 135 °F (NIOSH, 2016)
10 mm Hg @ 57 °C
10 mmHg at 135°F
(135°F): 10 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1738-25-6

Wikipedia

Dimethylaminopropionitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

General Manufacturing Information

Propanenitrile, 3-(dimethylamino)-: ACTIVE

Dates

Modify: 2023-08-15
Samperi et al. Light-controlled micron-scale molecular motion. Nature Chemistry, DOI: 10.1038/s41557-021-00791-2, published online 11 October 2021

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